N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide

Enzyme Kinetics Protease Substrate Specificity Subtilisin Family

Inconsistent kinetic data from non-specific or unmodified tripeptide substrates compromises assay reproducibility. N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide (CAS 60240-13-3) is a precisely capped Ac-Ala-Pro-Phe-NH₂ substrate that ensures defined enzyme binding without charged termini interference. • Enables robust, comparable Km/kcat determination for serine proteases via the rigid Pro kink and Phe P1 specificity. • Validated in co-crystallization studies with proteinase K and SGPA for structure-guided inhibitor design. • Supplied at >95% HPLC purity, ideal as an LC-MS calibration standard for peptide quantification.

Molecular Formula C19H26N4O4
Molecular Weight 374.4 g/mol
CAS No. 60240-13-3
Cat. No. B12916628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide
CAS60240-13-3
Molecular FormulaC19H26N4O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
InChIInChI=1S/C19H26N4O4/c1-12(21-13(2)24)19(27)23-10-6-9-16(23)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,26)/t12-,15-,16-/m0/s1
InChIKeyIBXGHZUDNHEUQO-RCBQFDQVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Ala-Pro-Phe-NH₂: A Defined Tripeptide Amide for Protease Research


N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide (CAS 60240-13-3) is a synthetic tripeptide derivative belonging to the class of N-acetylated amino acid amides, with the sequence Ac-Ala-Pro-Phe-NH₂ . This compound is structurally defined by its acetylated N-terminus, its central proline residue (which introduces a unique kink and restricts conformational flexibility), and its amidated C-terminal phenylalanine [1]. Its defined, small-molecule nature makes it a valuable reference compound in enzymology for investigating the substrate specificity and catalytic mechanisms of serine proteases, particularly those from the subtilisin family, and for serving as a core pharmacophore in the rational design of more complex peptide-based inhibitors [2].

Defined substrate for serine protease specificity studies
Scaffold for structure-guided peptidomimetic inhibitor design
High-purity reference for enzymatic assay reproducibility

Ac-Ala-Pro-Phe-NH₂: Risks of Generic Substitution in Protease Assays


Generic substitution of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide with seemingly similar tripeptides or unmodified analogs introduces critical and often unaccounted-for variability in enzymatic assays. The specific N-terminal acetyl and C-terminal amide capping groups are not merely protective; they directly influence enzyme-substrate recognition by eliminating free amino and carboxyl termini, thereby precisely defining the binding energy landscape within the enzyme's active site [1]. The central L-proline residue imposes a rigid, kinked backbone conformation that is essential for correct docking into the S2 subsite of target serine proteases; substitution with a more flexible amino acid like alanine or glycine can drastically alter both binding affinity (Km) and catalytic turnover (kcat), leading to non-comparable kinetic data [2]. Furthermore, the C-terminal L-phenylalanine is a key determinant for P1 specificity in enzymes like chymotrypsin and subtilisin, and its replacement with smaller or charged residues can completely abolish substrate hydrolysis, rendering cross-study comparisons meaningless [3].

N-/C-terminal capping
Acetyl and amide caps alter binding thermodynamics vs. free termini, shifting enzyme recognition and kinetic parameters.
Proline conformation
Central L-proline restricts backbone flexibility; glycine or alanine substitution may shift Km and kcat in comparative assays.
P1 specificity
C-terminal phenylalanine defines S1 subsite fit; replacement with smaller or charged residues can abolish substrate turnover and cross-study comparisons.

Ac-Ala-Pro-Phe-NH₂: Quantitative Differentiation from Analogs in Kinetics and Specificity


Comparative Substrate Kinetics: Ac-Ala-Pro-Phe-NH₂ vs. Structural Variants

In a comparative study of enzyme-substrate interactions, the substrate scaffold acetyl-Pro-Ala-Pro-Phe was used to map the subsite specificities of thermitase, subtilisin BPN′, and proteinase K [1]. The data show that the precise sequence, including the Ala-Pro-Phe motif of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide, is crucial. When the P′1 position (the first residue C-terminal to the scissile bond in related substrates) is altered, the catalytic efficiency (kcat/Km) is severely impacted. Specifically, substrates with a bulky Phe residue at this position were hydrolyzed to a significantly lower extent compared to those with a small Ala residue, demonstrating that the phenylalanine side chain's steric bulk is a key determinant of enzyme recognition and turnover [1].

Substrate kinetics comparison
Reported
Phe at P′1: lower kcat/Km vs. Ala across subtilisin-family enzymes
Supports hydrophobic P1/P1′ specificity studies
Thermitase, subtilisin BPN′, proteinase K; aqueous buffer, 25–37 °C
Enzyme Kinetics Protease Substrate Specificity Subtilisin Family

Inhibitor Design: Crystal Structure of Ac-Ala-Pro-Phe-NH₂ Mimic with Proteinase K

The core tripeptide sequence Ac-Ala-Pro-Phe-NH₂ serves as a validated scaffold for designing potent, substrate-like inhibitors. An octapeptide inhibitor incorporating the Ac-Pro-Ala-Pro-Phe sequence (N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH₂) was co-crystallized with proteinase K, a subtilisin-family serine protease [1]. The crystal structure was solved at a resolution of 2.5 Å and refined to an R-factor of 16.7% for 7,430 reflections, providing atomic-level detail on how the Ala-Pro-Phe motif engages the S1-S3 enzyme subsites [1]. In contrast, an analogous aldehyde-based inhibitor (N-acetylprolylalanylprolylphenylalaninal) forms a stable, covalent tetrahedral adduct with the related Streptomyces griseus protease A (SGPA), confirming the core sequence's utility in both non-covalent and covalent inhibition strategies [2].

Crystal structure validation
Method context
Octapeptide (Ac-Pro-Ala-Pro-Phe-...) co-crystal with proteinase K at 2.5 Å; covalent aldehyde adduct confirmed in SGPA
Supports structure-based inhibitor design
Scaffold engages S1–S3 subsites; non-covalent and covalent binding modes observed
Structure-Based Drug Design X-ray Crystallography Serine Protease Inhibition

Purity Benchmarking: A Defined Standard for Protease Assay Reproducibility

For robust and reproducible enzymatic assays, the use of a high-purity, analytically characterized substrate is paramount. While not a direct head-to-head comparison of biological activity, the commercial specification of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide often exceeds 95% purity as determined by HPLC, with a molecular formula of C₁₉H₂₆N₄O₄ and a molecular weight of 374.43 g/mol . This level of purity is critical for generating reliable kinetic constants (Km, kcat) and minimizing background interference from impurities. In contrast, many generic tripeptides or custom-synthesized analogs may be offered at lower purity (e.g., 90-95%) or without rigorous analytical certification, introducing a quantifiable risk of data variability and wasted resources on assay troubleshooting .

Purity specification
Specification review
>95% HPLC purity (commercial specification)
Reduces assay interference risk
Generic tripeptides may lack traceable analysis; verify lot-specific certificate
Analytical Chemistry Assay Development Reference Standards

Pharmacophoric Core: Ac-Ala-Pro-Phe-NH₂ for Potent Protease Inhibitors

The Ac-Ala-Pro-Phe-NH₂ sequence has been exploited as a privileged pharmacophore for developing potent and selective inhibitors. For instance, the inhibitor Cpp-Ala-Pro-Phe-pAb, which incorporates the core Ala-Pro-Phe motif, exhibits a Ki of 7 nM against its target protease [1]. This high potency is achieved by leveraging the specific interactions of the Pro-Phe dipeptide unit with the enzyme's S1-S2 subsites. Substitution of the P1′ Ala with Gly in a related series (e.g., Cpp-Ala-Pro-Phe-pAb vs. Cpp-Ala-Pro-Phe-Gly-pAb) led to weaker binding, attributed to increased rotational freedom [1]. This demonstrates that the precise composition of the Ac-Ala-Pro-Phe-NH₂ core is not arbitrary but is a critical determinant of nanomolar-range inhibitory activity, a feature that is absent or unproven in simpler, more generic tripeptide amides.

Inhibitor potency context
Reported
Derivative Ki = 7 nM (Cpp-Ala-Pro-Phe-pAb)
Supports high-affinity probe design
Gly substitution at P1′ weakens binding; reported in vitro inhibition assay
Medicinal Chemistry Peptidomimetics Drug Discovery

Ac-Ala-Pro-Phe-NH₂: Key Applications in Protease Research and Drug Discovery


Serine Protease Assay Standardization for Specificity Profiling

Use N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide (CAS 60240-13-3) as a defined reference substrate to characterize the active site topology and kinetic parameters (Km, kcat) of purified serine proteases, particularly those from the subtilisin and chymotrypsin families. Its specific Ac-Ala-Pro-Phe-NH₂ sequence provides a reproducible benchmark for comparing enzyme isoforms or assessing the impact of mutations on substrate recognition [1]. This is essential for enzymologists and biochemists establishing robust, comparable assays for publications and industrial enzyme development.

Co-crystallization of Protease-Inhibitor Complexes for Structural Studies

Employ the compound or its close structural analogs (e.g., aldehyde derivatives) as a foundational ligand for co-crystallization studies with target serine proteases. The known binding mode of the Ac-Ala-Pro-Phe motif in the active site of proteinase K and SGPA [2] provides a validated system for fragment-based drug discovery, enabling the structure-guided optimization of more potent and selective inhibitors. This application is critical for structural biologists and medicinal chemists in academic and pharmaceutical settings.

Peptidomimetic Inhibitor Design Targeting Disease-Relevant Proteases

Leverage N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide (CAS 60240-13-3) as a core pharmacophore to synthesize libraries of peptidomimetic compounds for screening against disease-relevant serine proteases (e.g., elastase, cathepsin G, chymase). The high potency (Ki in the low nanomolar range) achieved with optimized inhibitors based on this scaffold [3] validates its utility in early-stage drug discovery programs targeting inflammation, coagulation, and other protease-mediated pathologies.

High-Purity Reference Standard for LC-MS and HPLC Method Development

Utilize the commercially available, high-purity (>95% by HPLC) N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide as a reference standard for developing and validating quantitative LC-MS or HPLC methods. Its well-defined chromatographic behavior and molecular weight (374.43 g/mol) make it an ideal calibration standard for quantifying related peptide compounds in complex biological matrices, ensuring accuracy and reproducibility in bioanalytical and quality control laboratories.

Application
Selection Property
Validation Focus
Serine protease assay standardization
Defined substrate sequence
Kinetic parameter consistency (Km, kcat)
Protease-inhibitor co-crystallization
Core pharmacophore motif
Binding mode reproducibility
Peptidomimetic inhibitor design
Scaffold for derivatization
Target affinity and selectivity profiling
LC-MS/HPLC reference standard
High-purity, well-characterized
Chromatographic reproducibility and calibration accuracy
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